Benzoic acid, 2-(1-oxo-1H-2-benzopyran-3-yl)-
Description
Properties
CAS No. |
792-23-4 |
|---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(1-oxoisochromen-3-yl)benzoic acid |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)16(19)20-14/h1-9H,(H,17,18) |
InChI Key |
XVWRERRMNCYVHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Imino-2H-1-Benzopyrans
The cyclocondensation of 2-imino-2H-1-benzopyrans with carboxylic acid derivatives represents a foundational method for constructing the isocoumarin core. As demonstrated in heterocyclic synthesis studies, 3-substituted 2-imino-2H-1-benzopyrans undergo regioselective reactions with N-nucleophiles under acidic conditions. For example, refluxing 2-imino-2H-1-benzopyran-3-carboxamide (1) with anthranilic acid in glacial acetic acid yields 2-[(1-oxoisochromen-3-yl)methyl]benzoic acid through a tandem iminolactone ring-opening and re-cyclization mechanism. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 110–120°C | 68–72 | |
| Solvent | Glacial acetic acid | – | |
| Reaction Time | 6–8 hours | – |
This method benefits from readily available starting materials but requires precise pH control to prevent decarboxylation of the benzoic acid moiety.
Acid-Catalyzed Cyclization of 3,4-Diaminoisocoumarin Derivatives
Unexpected synthetic pathways have revealed alternative routes to this compound. When 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid undergoes acid-catalyzed rearrangement in 80% acetic acid, it forms 2-[(1-oxoisochromen-3-yl)methyl]benzoic acid via a phthalide-carboxamide intermediate. The reaction proceeds through:
- Protonation of the amino group, inducing ring strain in the isocoumarin system.
- Nucleophilic attack by the carboxylic acid oxygen on the electrophilic C-3 position.
- Aromatization through dehydration to stabilize the isochromen-1-one ring.
Optimization trials showed that extending the reaction time beyond 12 hours increased yields from 45% to 62%, though prolonged heating (>24 hours) promoted side product formation.
Transition Metal-Catalyzed Heteroannulation
Palladium-catalyzed alkynylation followed by heteroannulation offers a modern approach to isocoumarin derivatives. A patent-pending method involves:
- Nonaflation : Converting methyl 2-hydroxybenzoate to its nonafluorobutanesulfonate ester.
- Alkynylation : Pd(PPh₃)₄-mediated coupling with terminal alkynes (e.g., propiolic acid derivatives).
- Cyclization : Treating the resultant 2-(1-alkynyl)benzoic acid with AuCl₃/AgOTf to induce 6-endo-dig cyclization.
This method achieves regioselectivity >90% for the isocoumarin product when using gold catalysts, contrasting with the 2H-pyran-2-one byproducts formed with copper catalysts.
Alkylation of Benzoic Acid Derivatives
The benzyl linkage between the isocoumarin and benzoic acid moieties can be installed via nucleophilic alkylation. A patented procedure details:
- Reacting 3-bromo-4-hydroxybenzaldehyde with 3-(3-acetoxy-4-acetyl-2-propylphenoxy)propyl bromide in dimethylformamide (DMF).
- Using potassium carbonate (2.5 eq) as a base at 70–80°C for 1.5 hours.
- Purifying the crude product via silica gel chromatography (ethyl acetate/hexane, 3:7).
Critical to success is the use of anhydrous DMF to prevent hydrolysis of the acetyl protecting groups. The method yields 72% of the alkylated intermediate, which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic conditions.
Rearrangement of Amidrazone Derivatives
Thermal rearrangements provide a high-yield route under solvent-free conditions. Heating 2-(benzoylhydrazono)-2H-1-benzopyran-3-carboxamide (3a) in 1,2-dichlorobenzene at 150°C induces a-sigmatropic shift, forming 2-[(1-oxoisochromen-3-yl)methyl]benzoic acid via a ketene intermediate. The reaction’s regioselectivity arises from the stabilization of the transition state by conjugation with the benzopyran π-system.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxo-1H-isochromen-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can further undergo additional chemical transformations.
Scientific Research Applications
2-(1-Oxo-1H-isochromen-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-1H-isochromen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzopyran Family
2.1.1. 6-Substituted 2-Oxo-2H-1-Benzopyran-3-Carboxylic Acid Derivatives
Compounds such as 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (11) and its acylated derivatives (e.g., 6-propionoxymethyl, 6-butyryloxymethyl) exhibit modifications at the 6-position of the benzopyran ring. These substitutions alter lipophilicity and bioavailability:
- Melting Points : Longer acyl chains (e.g., valeryloxy in 17c ) reduce melting points (108.5–109°C) compared to shorter chains (174–176.5°C for 17a ) due to increased molecular flexibility .
2.1.2. Methoxy-Substituted Derivatives
Ethyl 5,7-dimethoxy-2-oxo-2H-1-benzopyran-3-carboxylate (CAS 941040-57-9) introduces methoxy groups at positions 5 and 5. These substituents:
- Increase electron density on the aromatic ring, affecting UV absorption and fluorescence properties.
- Enhance metabolic stability by blocking oxidative degradation sites, as seen in coumarin-based drugs .
2.1.3. Ester vs. Carboxylic Acid Derivatives
Replacing the carboxylic acid group with an ester (e.g., ethyl ester in 17a–17c ) improves solubility in organic solvents, facilitating synthetic modifications. However, ester derivatives may require hydrolysis in vivo to exert biological activity .
Functional Analogues with Isoindole or Spiro Systems
Compounds like 2-(1,3-dioxoisoindolin-2-yl)propanamido benzoic acid (CAS 364627-30-5) incorporate isoindole moieties. These systems:
- Exhibit distinct ΔGbinding values in receptor interactions compared to benzopyran derivatives, as seen in docking studies with T1R3 receptors .
2.3.1. NM-3 (Isocoumarin Derivative)
NM-3, a structurally related isocoumarin, demonstrates potent antiangiogenic activity at low concentrations (IC₅₀ ~10 µM for endothelial cells). Key differences include:
- Toxicity Profile : NM-3 shows minimal toxicity in vivo, attributed to its selective targeting of endothelial cells .
2.3.2. 2-(4-Methylbenzoyl)Benzoic Acid
This analogue, with a methyl-substituted benzoyl group, exhibits stronger receptor binding (ΔGbinding = -8.2 kcal/mol) compared to unsubstituted derivatives (ΔGbinding = -7.5 kcal/mol), highlighting the impact of hydrophobic substituents on molecular recognition .
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analogs.
Biological Activity
Benzoic acid derivatives, including Benzoic acid, 2-(1-oxo-1H-2-benzopyran-3-yl)- , have garnered attention due to their diverse biological activities. This compound is noted for its potential therapeutic applications, particularly in anti-inflammatory and antioxidant contexts. Below, we delve into various aspects of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of Benzoic acid, 2-(1-oxo-1H-2-benzopyran-3-yl)- can be represented as follows:
- Molecular Formula : C17H12O4
- Chemical Structure : The compound features a benzoic acid moiety linked to a benzopyran derivative, which contributes to its biological properties.
1. Anti-inflammatory Effects
Research indicates that compounds related to benzoic acid exhibit significant anti-inflammatory properties. For instance, studies involving derivatives of 1H-2-benzopyran have shown that they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in various cell lines.
A study demonstrated that certain derivatives could reduce the expression levels of inflammatory markers in activated macrophages, suggesting a mechanism for their anti-inflammatory action .
2. Antioxidant Activity
Antioxidant properties are critical for protecting cells from oxidative stress. The ethanolic extracts containing similar benzopyran derivatives have shown potent antioxidant activity, which was evaluated using various assays such as DPPH and ABTS radical scavenging tests. These studies indicate that the presence of the benzopyran structure significantly enhances the antioxidant capacity of the compounds .
3. Wound Healing Properties
The wound healing potential of benzoic acid derivatives has been assessed through various models. In excision and incision wound healing models, compounds exhibited improved wound contraction rates and reduced epithelialization periods compared to control groups. The mechanisms behind these effects may involve enhanced collagen synthesis and modulation of inflammatory responses .
Case Study 1: Gastroprotective Activity
A study explored the gastroprotective effects of a derivative compound related to benzoic acid. The compound was tested in rats for its ability to prevent stress-induced ulcers. Results indicated that specific derivatives had a significant protective effect, correlating with their blood levels post-administration .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzoic acid derivatives against various pathogens. The results showed that these compounds could inhibit bacterial growth effectively, suggesting their potential use in treating infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
